

Understanding Axitinib Solid Forms: Polymorphs & Solvates

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Compound Focus: Axitinib Impurity 2

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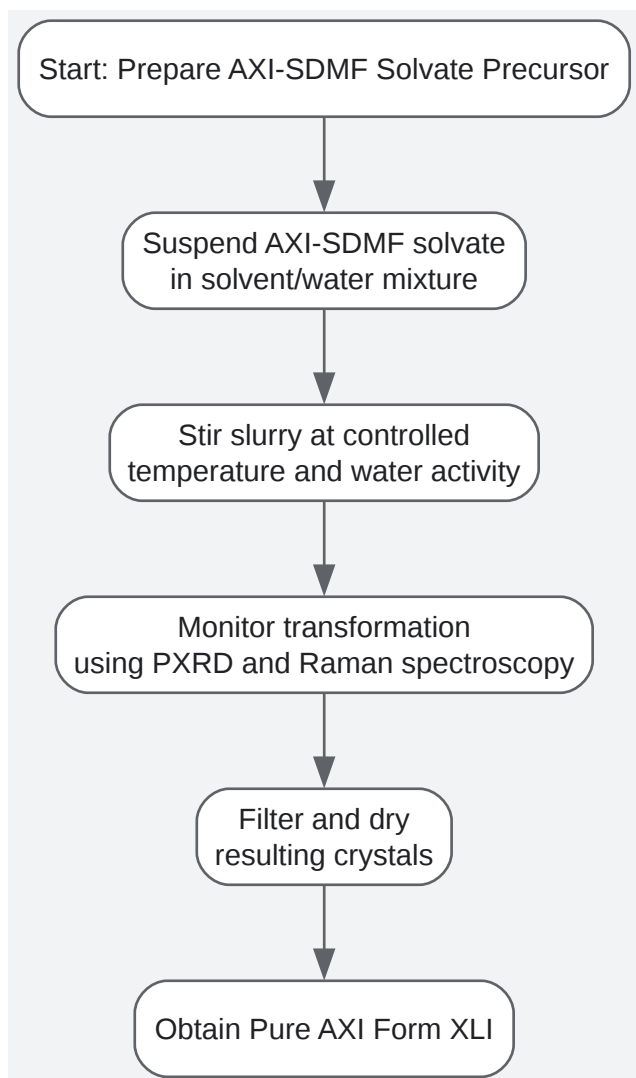
Axitinib's molecular structure, containing multiple hydrogen bond donors and acceptors, makes it prone to existing in numerous solid forms. It has been reported to form **over five solvent-free polymorphs and more than 60 solvates** [1]. The desired clinical form is often **Form XLI**, valued for its stability and efficacy [1].

The process of **Solvent-Mediated Polymorphic Transformation (SMPT)** is a key strategy for obtaining pure Form XLI, especially when direct crystallization is challenging [1]. This process involves transforming a metastable solid form (like a solvate) into the stable Form XLI through dissolution and re-crystallization in a specific solvent system.

Experimental Protocol: Preparation of Axitinib Form XLI via SMPT

This protocol outlines a method to prepare Form XLI using an AXI-SDMF (Solvent Dimethylformamide) solvate as a precursor [1].

Workflow Overview:



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Detailed Procedure:

- **Preparation of Precursor:** Use the AXI solvate with dimethylformamide (SDMF) as the starting material for the transformation [1].
- **Suspension:** Suspend the AXI-SDMF solvate in a solvent system. The study specifically used a solvent/water mixture, where the **water activity (a_w)** of the system is a critical controlling parameter [1].
- **Transformation:** Stir the resulting slurry. The transformation to Form XLI is achieved through this solvent-mediated process, with the dissolution of the precursor and the nucleation of Form XLI being the rate-limiting steps [1].
- **Monitoring:** Use **Powder X-ray Diffraction (PXRD)** and **Raman spectroscopy** to monitor the transformation process in real-time. Online infrared spectroscopy can also demonstrate how the solvent environment influences molecular conformation and assembly [1].

- **Isolation:** Once the transformation is complete (which can be as fast as 140 minutes under optimal conditions), filter the crystals and dry them to obtain pure Form XLI [1].

Troubleshooting Guide & Critical Parameter Control

The following table summarizes key parameters to control and solutions to common problems encountered during the SMPT process for Axitinib Form XLI.

Parameter/Issue	Impact on Form XLI Formation	Troubleshooting Action
Water Activity (a_w) [1]	Critical parameter. Strongly controls nucleation rate of Form XLI.	Precisely control water content in solvent system. Optimize water/solvent ratio.
Solvent Composition [1]	Influences molecular conformation, assembly, and transformation pathway.	Screen different aprotic solvents (e.g., DMF, DMAc) and their mixtures with water [2].
Temperature [1]	Affects dissolution, nucleation rates, and transformation kinetics.	Optimize temperature to balance between dissolution rate and Form XLI stability.
Solid Content [1]	Higher solid content may increase transformation rate by providing more nucleation sites.	Test different solid-to-solvent ratios to find the optimal balance for a robust process.
Slow/No Transformation	Dissolution of precursor or nucleation of Form XLI is too slow.	Increase water activity to promote Form XLI nucleation [1]. Ensure effective stirring.
Form Mixture Obtained	Incomplete transformation or incorrect process conditions.	Extend reaction time. Verify and adjust water activity and solvent composition [1].

Alternative Strategy: Nanoparticle Formulation

If controlling solid-state dimerization and polymorphism during crystallization proves persistently challenging for your application (e.g., in drug delivery), an alternative strategy is to bypass the crystallization step altogether by formulating axitinib into nanoparticles.

- **Approach:** Fabricate **axitinib-loaded PEGylated spanlastics** using a thin-film hydration method [3].
- **Advantage:** This encapsulates axitinib in a nanovesicle, which can improve its aqueous solubility, stability, and enable targeted delivery to tumors. This method does not rely on producing a pure crystalline form for performance [3].

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